molecular formula C8H13N3O B11913781 1-(5-Ethoxypyrazin-2-yl)ethanamine

1-(5-Ethoxypyrazin-2-yl)ethanamine

Cat. No.: B11913781
M. Wt: 167.21 g/mol
InChI Key: QOTNUCIXIAYZPY-UHFFFAOYSA-N
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Description

1-(5-Ethoxypyrazin-2-yl)ethanamine is an organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with an ethoxy group at the 5-position and an ethanamine group at the 2-position.

Preparation Methods

The synthesis of 1-(5-Ethoxypyrazin-2-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-ethoxypyrazine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(5-Ethoxypyrazin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

1-(5-Ethoxypyrazin-2-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Ethoxypyrazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Ethoxypyrazin-2-yl)ethanamine can be compared with other pyrazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(5-ethoxypyrazin-2-yl)ethanamine

InChI

InChI=1S/C8H13N3O/c1-3-12-8-5-10-7(4-11-8)6(2)9/h4-6H,3,9H2,1-2H3

InChI Key

QOTNUCIXIAYZPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(N=C1)C(C)N

Origin of Product

United States

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